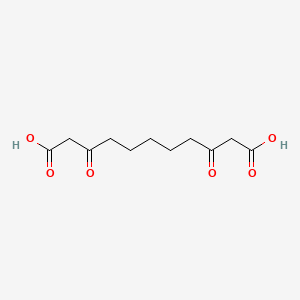
3,9-Dioxoundecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: 3,9-dihydroxyundecanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
3,9-Dioxoundecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Undecanedioic acid: Similar structure but lacks the oxo groups.
3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.
3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.
Uniqueness
3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
91743-82-7 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3,9-dioxoundecanedioic acid |
InChI |
InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17) |
InChI Key |
KCPVALGTOLKDTE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
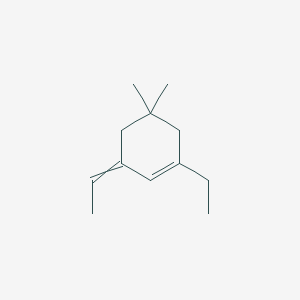
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
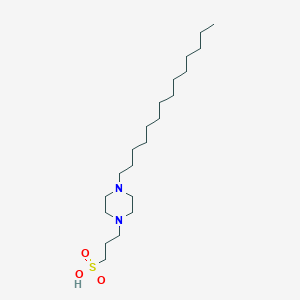
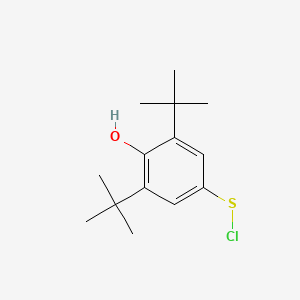
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

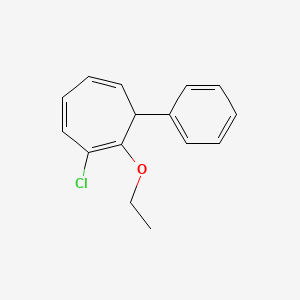
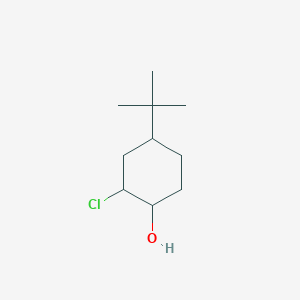
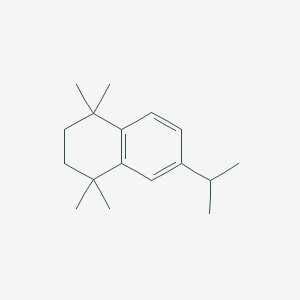
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
